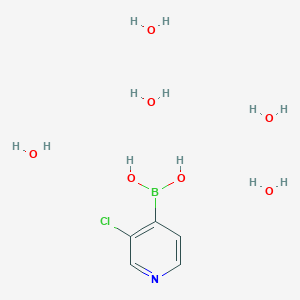
Sulfo DBCO-PEG4-TFP ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo DBCO-PEG4-TFP ester is a water-soluble, amine-reactive reagent that features a dibenzylcyclooctyne (DBCO) group, a sulfate, and a tetrafluorophenyl (TFP) ester. The DBCO group is a click chemistry handle that efficiently reacts with azide groups on target molecules, while the TFP ester is a good leaving group that is readily displaced by nucleophiles such as amines. The sulfate group increases the solubility of this linker, making it highly useful in various biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo DBCO-PEG4-TFP ester involves the incorporation of the DBCO moiety onto proteins, peptides, or other amine-containing molecules. The hydrophilic sulfonated spacer arm greatly improves the water solubility of DBCO-derivatized molecules, making them completely soluble in aqueous media . The synthetic route typically involves the reaction of DBCO with a PEG4 spacer arm and a TFP ester under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The reagents are typically stored at -20°C to maintain stability and are shipped at ambient temperature .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo DBCO-PEG4-TFP ester undergoes several types of chemical reactions, including:
Substitution Reactions: The TFP ester is readily displaced by nucleophiles such as amines.
Click Chemistry Reactions: The DBCO group efficiently reacts with azide groups to form stable triazole linkages.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines and azide-functionalized compounds. The reactions are typically carried out in aqueous media at room temperature, making the process efficient and straightforward .
Major Products Formed
The major products formed from these reactions include DBCO-labeled conjugates and triazole linkages, which are stable and useful in various biochemical applications .
Applications De Recherche Scientifique
Sulfo DBCO-PEG4-TFP ester has a wide range of scientific research applications, including:
Chemistry: Used as a labeling reagent for the modification of amine-containing molecules in aqueous media.
Biology: Employed in protein labeling and crosslinking applications.
Medicine: Utilized in the synthesis of protein-targeting molecules and other bioactive compounds.
Industry: Applied in the production of various bioconjugates and imaging agents.
Mécanisme D'action
The mechanism of action of Sulfo DBCO-PEG4-TFP ester involves the bioorthogonal coupling between an alkyne and an azide. Once a protein or biomolecule is DBCO-labeled, it can undergo a copper-free azide-alkyne cycloaddition reaction to form a stable triazole linkage with an azide-labeled coupling partner . This reaction is highly selective and does not require a copper catalyst, making it suitable for sensitive biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
DBCO-TFP ester: Similar in structure but lacks the sulfonated spacer arm, which reduces its water solubility.
Sulfo DBCO-PEG4-amine: Contains a similar DBCO group but has an amine functional group instead of a TFP ester.
Uniqueness
Sulfo DBCO-PEG4-TFP ester is unique due to its combination of a DBCO group, a sulfate, and a TFP ester, which provides high water solubility, efficient labeling, and stable triazole linkages without the need for a copper catalyst .
Propriétés
Formule moléculaire |
C39H41F4N3O12S |
|---|---|
Poids moléculaire |
851.8 g/mol |
Nom IUPAC |
1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxo-3-[3-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propane-2-sulfonic acid |
InChI |
InChI=1S/C39H41F4N3O12S/c40-29-23-30(41)37(43)38(36(29)42)58-35(49)13-16-55-18-20-57-22-21-56-19-17-54-15-12-33(47)45-24-32(59(51,52)53)39(50)44-14-11-34(48)46-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-31(27)46/h1-8,23,32H,11-22,24-25H2,(H,44,50)(H,45,47)(H,51,52,53) |
Clé InChI |
ZUVGKZIBBJJSQX-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13712930.png)

![6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13712967.png)

![2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13712988.png)


![cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13713003.png)
![(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13713011.png)
![2-Bromo-6-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate](/img/structure/B13713017.png)

